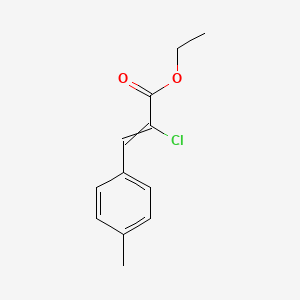
Ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate: is an organic compound with the molecular formula C12H13ClO2. It is a derivative of cinnamic acid, where the ethyl ester group is attached to the carboxyl group, and a chlorine atom is substituted at the second carbon of the prop-2-enoate chain. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of 4-methylbenzaldehyde with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by chlorination to introduce the chlorine atom at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding ethyl 3-(4-methylphenyl)propanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Ethyl 2-amino-3-(4-methylphenyl)prop-2-enoate.
Reduction: Ethyl 3-(4-methylphenyl)propanoate.
Oxidation: 4-methylcinnamic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the conjugated double bond system can influence its reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-methylphenyl)prop-2-enoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methyl 2-chloro-3-(4-methylphenyl)prop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl 2-chloro-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a methyl group, altering its electronic properties and potential biological activity.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the ethyl ester group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
119346-70-2 |
|---|---|
Molekularformel |
C12H13ClO2 |
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
ethyl 2-chloro-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)11(13)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
TTZWKCYBBDQONU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


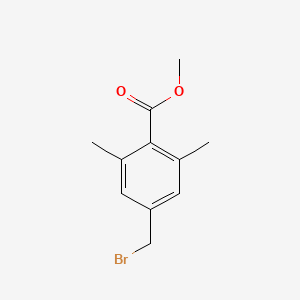
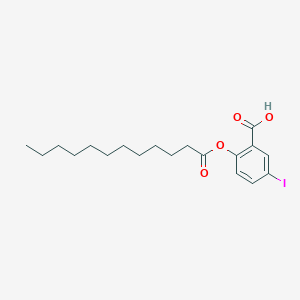
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)

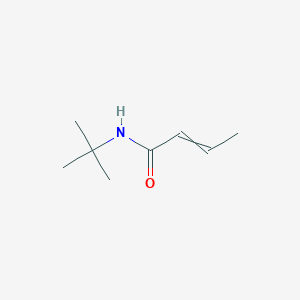
![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)

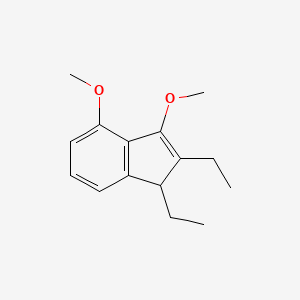
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
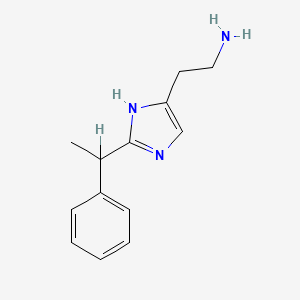
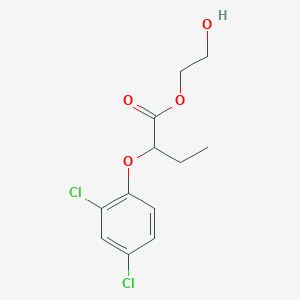
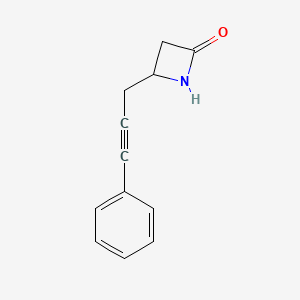
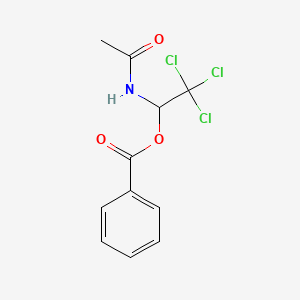
![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)
